N-cyclobutylcyclopentanamine
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Overview
Description
N-cyclobutylcyclopentanamine is an organic compound with the molecular formula C₉H₁₇N It is a cycloalkylamine, which means it contains both cyclobutane and cyclopentane rings attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutylcyclopentanamine typically involves the reaction of cyclobutylamine with cyclopentanone under reductive amination conditions. The process can be summarized as follows:
Reductive Amination: Cyclobutylamine reacts with cyclopentanone in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C).
Reaction Conditions: The reaction is usually carried out in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutylcyclopentanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Alkylated amines, acylated amines
Scientific Research Applications
N-cyclobutylcyclopentanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of N-cyclobutylcyclopentanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems in the brain, making it a potential candidate for neurological research.
Comparison with Similar Compounds
N-cyclobutylcyclopentanamine can be compared with other cycloalkylamines such as:
Cyclobutylamine: Contains only a cyclobutane ring attached to an amine group.
Cyclopentylamine: Contains only a cyclopentane ring attached to an amine group.
N-cyclobutylcyclohexylamine: Contains both cyclobutane and cyclohexane rings attached to an amine group.
Uniqueness
This compound is unique due to its combination of cyclobutane and cyclopentane rings, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
824-95-3 |
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Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
N-cyclobutylcyclopentanamine |
InChI |
InChI=1S/C9H17N/c1-2-5-8(4-1)10-9-6-3-7-9/h8-10H,1-7H2 |
InChI Key |
UHUUCQADKIMNQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2CCC2 |
Origin of Product |
United States |
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